![molecular formula C18H18ClF3N2O2S B10934632 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10934632.png)

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

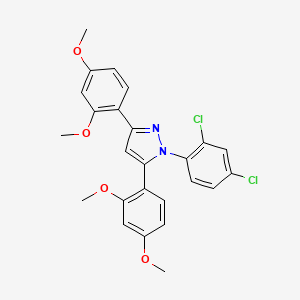

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 4-chlorophenylsulfonyl group and a 3-(trifluoromethyl)benzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves several synthetic routes and reaction conditions. Some common methods include:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form piperazine derivatives.

Ugi reaction: The Ugi reaction is a multicomponent reaction that can be used to synthesize piperazine derivatives by combining an amine, an isocyanide, a carbonyl compound, and a carboxylic acid.

Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing an amino group can undergo intermolecular cycloaddition to form piperazine derivatives.

Parallel solid-phase synthesis: This method involves the use of solid-phase synthesis techniques to generate piperazine derivatives in parallel.

Photocatalytic synthesis: Photocatalytic methods can be employed to synthesize piperazine derivatives using light as a catalyst.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Free radical bromination: This reaction involves the addition of bromine to the benzylic position of the compound using N-bromosuccinimide (NBS) as a reagent.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications, including:

Antifungal activity: The compound has shown moderate to good antifungal effects, particularly against Cryptococcus neoformans.

Anticancer activity: Certain derivatives of the compound have demonstrated promising activity against leukemia, colon cancer, and melanoma cell lines.

Receptor antagonist development: The compound is used in the development of receptor antagonists for various biological targets.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other similar compounds, such as:

1-(4-Chlorobenzhydryl)piperazine: This compound has a similar piperazine core but differs in the substituents attached to the piperazine ring.

1-(4-Chlorophenyl)piperazine: This compound lacks the sulfonyl and trifluoromethyl groups present in this compound.

1-(4-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group but lacks the chlorophenylsulfonyl group.

Properties

Molecular Formula |

C18H18ClF3N2O2S |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |

InChI |

InChI=1S/C18H18ClF3N2O2S/c19-16-4-6-17(7-5-16)27(25,26)24-10-8-23(9-11-24)13-14-2-1-3-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2 |

InChI Key |

KGKRSUODSRVGMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

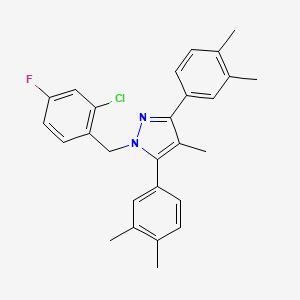

![methyl 4-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10934549.png)

![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10934569.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934577.png)

![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934601.png)

![1-(2-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934607.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934609.png)

![6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934612.png)

![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10934617.png)

![{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone](/img/structure/B10934620.png)

![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10934627.png)

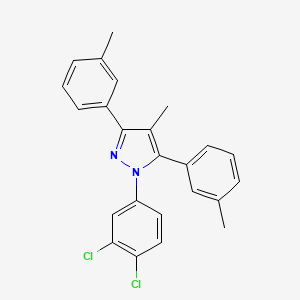

![3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934629.png)